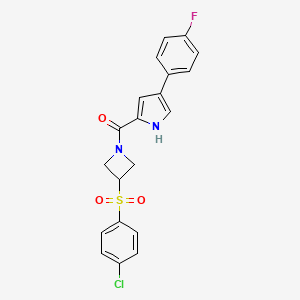
(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C20H16ClFN2O3S and its molecular weight is 418.87. The purity is usually 95%.
The exact mass of the compound (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Endocannabinoid System Modulation
The compound acts as a reversible and highly selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound elevates 2-AG levels, which is the most abundant endogenous agonist of cannabinoid receptors CB1 and CB2. Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pain Management
In preclinical studies, the compound exhibited antinociceptive efficacy in both rat models of inflammatory pain (complete Freund’s adjuvant–induced radiant heat hypersensitivity) and neuropathic pain (chronic constriction injury–induced cold hypersensitivity). The neuropathic antinociception was achieved without significant synaptic depression or altered sleep onset, making it a promising candidate for pain management .
Neurotransmitter Regulation
In rodent brain studies, the compound led to increased norepinephrine levels in the cortex. This suggests a potential role in modulating neurotransmitter systems, which could have implications for mood disorders and cognitive function .
Central Nervous System Disorders
Given its precise modulation of 2-AG levels, this compound may find therapeutic application in central nervous system disorders such as anxiety, depression, and neurodegenerative diseases. Its ability to selectively enhance 2-AG without causing significant side effects makes it an attractive target for drug development .
Anti-Inflammatory Effects
Elevated 2-AG levels resulting from MAGL inhibition may contribute to anti-inflammatory effects. Activation of CB1 and CB2 receptors has been associated with reduced inflammation, making this compound relevant for conditions where inflammation plays a role .
Cancer Research
Although not directly studied, compounds targeting the endocannabinoid system have shown promise in cancer research. The modulation of CB receptors and 2-AG levels could potentially impact tumor growth, angiogenesis, and metastasis. Further investigation is warranted in this area .
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-15-3-7-17(8-4-15)28(26,27)18-11-24(12-18)20(25)19-9-14(10-23-19)13-1-5-16(22)6-2-13/h1-10,18,23H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRXSPPXUUMJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2665322.png)

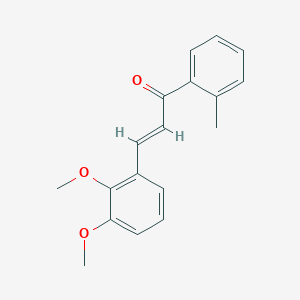
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2665325.png)
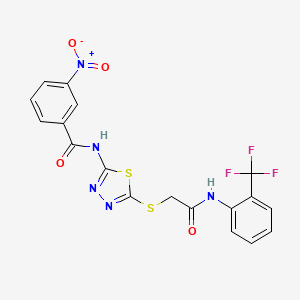
![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
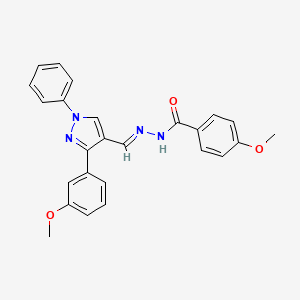
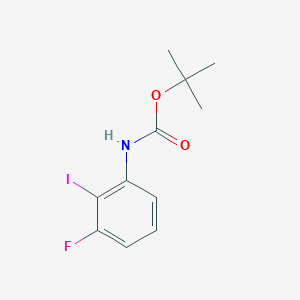

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)
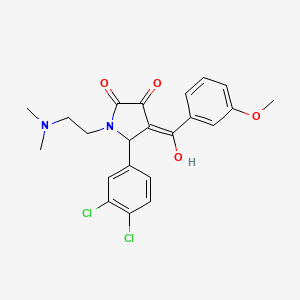
![[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2665342.png)